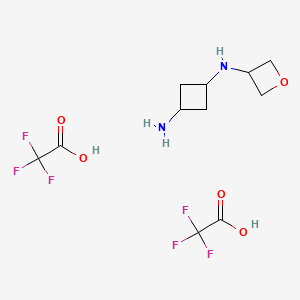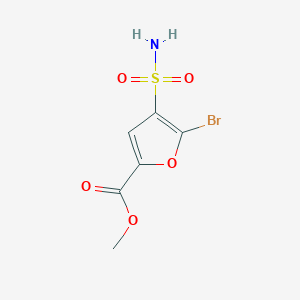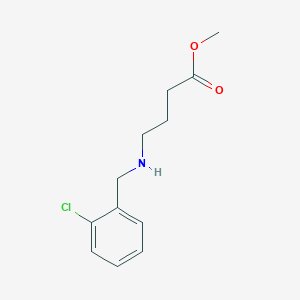
N1-(Oxetan-3-YL)cyclobutane-1,3-diamine 2tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(oxetan-3-yl)cyclobutane-1,3-diamine; bis(trifluoroacetic acid) is an organic compound belonging to the cyclobutane diamine family. This compound is characterized by the presence of an oxetane ring and a cyclobutane ring, making it a chiral molecule. It readily forms salts with acids due to the presence of amino and carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening/ring closing . Another approach is the electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(oxetan-3-yl)cyclobutane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane and cyclobutane rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane or cyclobutane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents onto the rings.
Applications De Recherche Scientifique
N1-(oxetan-3-yl)cyclobutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and chiral interactions in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N1-(oxetan-3-yl)cyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s propensity to undergo ring-opening reactions makes it a versatile intermediate in various chemical processes . The cyclobutane ring’s stability and unique conformation also contribute to the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: This compound shares the oxetane ring but has a benzene ring instead of a cyclobutane ring.
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
Uniqueness
N1-(oxetan-3-yl)cyclobutane-1,3-diamine is unique due to its combination of an oxetane ring and a cyclobutane ring, which imparts distinct physicochemical properties. This combination makes it a valuable compound for studying ring-opening reactions and for use in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H16F6N2O5 |
|---|---|
Poids moléculaire |
370.25 g/mol |
Nom IUPAC |
1-N-(oxetan-3-yl)cyclobutane-1,3-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-5-1-6(2-5)9-7-3-10-4-7;2*3-2(4,5)1(6)7/h5-7,9H,1-4,8H2;2*(H,6,7) |
Clé InChI |
XWSIADRPGSYGBS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1NC2COC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)





![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

